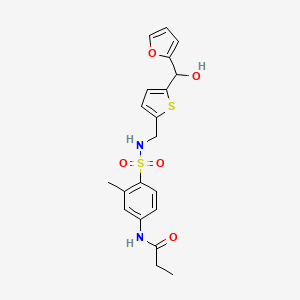
N-(4-(N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound featuring a furan ring, a thiophene ring, and a sulfamoyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multi-step organic synthesis. A common synthetic route might include:
-
Formation of the Furan-2-yl(hydroxy)methyl Intermediate
- Starting from furan-2-carboxylic acid, the compound can be reduced to furan-2-ylmethanol using a reducing agent like lithium aluminum hydride (LiAlH4).
- The hydroxyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a base.
-
Synthesis of the Thiophene Derivative
- Thiophene-2-carboxylic acid can be converted to thiophene-2-ylmethanol through reduction.
- The hydroxymethyl group can be introduced similarly to the furan derivative.
-
Coupling of Furan and Thiophene Derivatives
- The furan and thiophene derivatives can be coupled using a sulfonamide linkage. This involves the reaction of the hydroxymethyl groups with a sulfonyl chloride derivative under basic conditions to form the sulfamoyl linkage.
-
Final Coupling with 3-Methylphenylpropionamide
- The final step involves coupling the sulfamoyl intermediate with 3-methylphenylpropionamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations would be optimized for maximum yield and purity.
Use of Catalysts and Automated Systems: Catalysts and automated reaction systems would be employed to enhance efficiency and reproducibility.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography would be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The hydroxyl group in the furan ring can undergo oxidation to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
-
Reduction
- The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
-
Substitution
- The sulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: PCC, potassium permanganate (KMnO4).
Reducing Agents: LiAlH4, hydrogen gas with palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfamoyl group, which can mimic the transition state of enzyme-catalyzed reactions.
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its structural similarity to known antimicrobial agents.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.
Industry
Material Science: Used in the development of new materials with specific properties such as conductivity or reactivity.
Chemical Manufacturing: Intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-(N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues of enzymes, inhibiting their activity. The furan and thiophene rings can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-((5-(furan-2-yl)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide: Lacks the hydroxyl group, potentially altering its reactivity and biological activity.
N-(4-(N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide: Contains an acetamide group instead of a propionamide group, which may affect its solubility and binding properties.
Uniqueness
The presence of both furan and thiophene rings, along with the hydroxyl and sulfamoyl groups, makes N-(4-(N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide unique. These functional groups provide a diverse range of chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methylsulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-3-19(23)22-14-6-9-18(13(2)11-14)29(25,26)21-12-15-7-8-17(28-15)20(24)16-5-4-10-27-16/h4-11,20-21,24H,3,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKHOIMNVKABLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
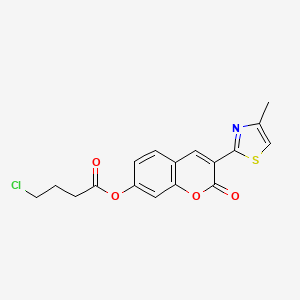
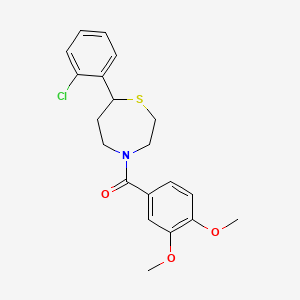
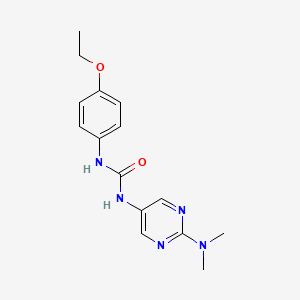
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)
![5-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665819.png)
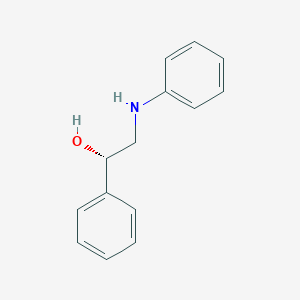
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2665822.png)
![2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2665824.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2665826.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2665827.png)
![methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate](/img/structure/B2665828.png)

![8-(4-methylphenyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B2665830.png)
![(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2665831.png)
